molecular formula C21H12Br3N3O5 B12859211 2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate

2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate

Cat. No.: B12859211
M. Wt: 626.0 g/mol
InChI Key: RBUNTSOSNVYDFV-OPEKNORGSA-N
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Description

Chemical Significance in Modern Organic Chemistry

This compound exemplifies the convergence of halogenation and hydrazone functionalization strategies in synthetic chemistry. The presence of three bromine atoms—two on the central phenyl ring and one on the benzoate moiety—imparts distinct electronic and steric properties. Bromine’s electron-withdrawing effects enhance electrophilic substitution reactivity, making the compound a candidate for further derivatization.

The nitro group on the benzoyl hydrazone segment introduces additional polarity and redox activity, enabling potential interactions with biological targets. Such dual functionality aligns with trends in drug discovery, where hybrid molecules combine multiple pharmacophores to enhance efficacy. For instance, hydrazone derivatives like N-(4-tert-butylbenzoyl)-2-hydroxy-1-naphthaldehyde hydrazone (BBNH) have demonstrated inhibitory activity against HIV-1 reverse transcriptase, underscoring the therapeutic relevance of this structural motif.

Table 1: Comparative Analysis of Brominated Hydrazone Derivatives

Compound Name Key Structural Features Potential Applications
BBNH Naphthyl hydrazone, tert-butyl group HIV-1 RT inhibition
This compound Tri-brominated phenyl, nitrobenzoyl hydrazone Enzyme inhibition, material science
CPHM Chlorophenyl hydrazone, mesoxalic acid RNase H inhibition

Structural Relationship to Acylhydrazone Derivatives

Acylhydrazones, characterized by the R–C(=O)–NH–N=CH–R' backbone, serve as versatile intermediates in organic synthesis and drug design. The title compound’s hydrazone linkage bridges the 4-nitrobenzoyl group and the brominated phenyl ring, creating a planar conjugated system. This conjugation enhances stability and facilitates π-π stacking interactions with aromatic residues in biological targets, a mechanism observed in hydrazone-based RNase H inhibitors.

Comparative studies highlight the role of substituents in modulating activity. For example, replacing the naphthyl ring in BBNH with a phenyl group (as in BBSH) abolished RNase H inhibition but retained polymerase activity, emphasizing the importance of aromatic stacking interactions. Similarly, the nitro group in this compound may coordinate metal ions or participate in hydrogen bonding, akin to nitrofuran derivatives that inhibit RNase H via Mg²⁺ chelation.

Table 2: Structural Features of Acylhydrazone Derivatives

Compound Hydrazone Substituents Biological Activity
BTDBA Benzoylamino thienyl, diketo acid RNase H inhibition (IC₅₀: 3.2 μM)
DHBNH Trihydroxybenzoyl, naphthyl Dual RT/RNase H inhibition
Title Compound Nitrobenzoyl, tribrominated phenyl Underexplored; predicted enzyme inhibition

Position Within Brominated Aromatic Compound Class

Brominated aromatic compounds are prized for their reactivity and applications in materials science and medicinal chemistry. The title compound’s three bromine atoms contribute to its high molecular weight (626.0 g/mol) and influence its lipophilicity, a critical factor in membrane permeability. Bromine’s presence at ortho and para positions on the phenyl ring directs electrophilic substitution to the meta position, enabling regioselective modifications.

In pharmaceutical contexts, bromine enhances binding affinity through halogen bonding. For instance, 4-bromophenyl groups in thiadiazole derivatives improve interactions with hydrophobic enzyme pockets. The compound’s 2-bromobenzoate moiety may similarly engage in halogen bonding with biomolecular targets, potentiating inhibitory effects.

Table 3: Brominated Aromatic Compounds and Their Applications

Compound Bromination Pattern Application
4-Bromostyrene Vinyl-brominated benzene Polymer synthesis
BTDBA Benzothienyl bromide RNase H inhibition
Title Compound 2,4,6-Tribrominated phenyl Potential enzyme inhibition

Properties

Molecular Formula

C21H12Br3N3O5

Molecular Weight

626.0 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C21H12Br3N3O5/c22-14-9-13(11-25-26-20(28)12-5-7-15(8-6-12)27(30)31)19(18(24)10-14)32-21(29)16-3-1-2-4-17(16)23/h1-11H,(H,26,28)/b25-11+

InChI Key

RBUNTSOSNVYDFV-OPEKNORGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Route Summary

The synthesis of 2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate generally follows a multi-step process involving:

  • Step 1: Formation of Hydrazone Intermediate
    The initial step involves the condensation of a hydrazine derivative with 4-nitrobenzoyl chloride or a related 4-nitrobenzoyl compound to form the hydrazone moiety. This reaction typically occurs under mild acidic or neutral conditions to facilitate the formation of the hydrazone linkage (-C=N-NH-).

  • Step 2: Bromination of Phenolic Compound
    A phenolic compound is selectively brominated at the 2 and 4 positions to yield 2,4-dibromophenol derivatives. Controlled bromination is critical to avoid over-bromination or side reactions.

  • Step 3: Esterification with 2-Bromobenzoic Acid Derivative
    The brominated phenol bearing the hydrazone substituent is then esterified with 2-bromobenzoic acid or its activated derivative (e.g., acid chloride or anhydride). This step forms the ester linkage, completing the target molecule.

  • Step 4: Purification and Characterization
    The crude product is purified by recrystallization or chromatographic techniques. Characterization is performed using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Ultraviolet-Visible Spectroscopy (UV-Vis) to confirm structure and purity.

Detailed Reaction Conditions

Step Reaction Type Reagents/Conditions Notes
1 Hydrazone formation 4-nitrobenzoyl chloride + hydrazine derivative, solvent: ethanol or methanol, reflux or room temp Acidic catalyst may be used; reaction monitored by TLC
2 Bromination Bromine or N-bromosuccinimide (NBS), solvent: acetic acid or chloroform, controlled temperature (0-25°C) Selective dibromination at 2,4-positions
3 Esterification 2-bromobenzoic acid chloride + brominated hydrazone phenol, base: pyridine or triethylamine, solvent: dichloromethane, 0-5°C to room temp Use of acid chloride improves yield; base scavenges HCl
4 Purification Recrystallization from ethanol or column chromatography Ensures removal of unreacted starting materials and byproducts

Research Findings and Analytical Data

Spectroscopic Characterization

  • NMR Spectroscopy:
    The ^1H NMR spectrum shows characteristic signals for the hydrazone proton (around 8-9 ppm), aromatic protons of brominated phenyl rings, and the ester linkage. The presence of bromine atoms causes downfield shifts due to their electron-withdrawing effect.

  • Infrared Spectroscopy (IR):
    Key absorption bands include the C=O stretch of the ester (~1730 cm^-1), the C=N stretch of the hydrazone (~1600-1650 cm^-1), and the nitro group asymmetric and symmetric stretches (~1520 and 1350 cm^-1 respectively).

  • UV-Vis Spectroscopy:
    The compound exhibits absorption maxima corresponding to the conjugated hydrazone and nitrobenzoyl chromophores, useful for purity assessment and electronic property studies.

Computational Studies

Density Functional Theory (DFT) calculations have been employed to predict the molecular geometry, electronic distribution, and stability of the compound. These studies support the experimental findings by confirming the planar conformation of the hydrazone linkage and the influence of bromine substituents on electronic properties.

Summary Table of Key Data

Parameter Value/Description Source
Molecular Formula C21H12Br3N3O5
Molecular Weight 626.0 g/mol
IUPAC Name [2,4-dibromo-6-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate
Hydrazone Formation Conditions Ethanol/methanol, reflux or room temp, acid catalyst
Bromination Reagents Bromine or NBS, acetic acid or chloroform, 0-25°C
Esterification Conditions 2-bromobenzoic acid chloride, pyridine, DCM, 0-5°C
Characterization Techniques NMR, IR, UV-Vis spectroscopy
Computational Method Density Functional Theory (DFT)

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The hydrazono group can be oxidized to form corresponding azo compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Conversion of the nitro group to an amine group.

    Oxidation: Formation of azo compounds.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that derivatives of hydrazone compounds exhibit notable antibacterial activities. For instance, compounds structurally similar to 2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate have shown promise against various bacterial strains. A comparative analysis of similar compounds revealed that those with nitrobenzoyl groups demonstrated enhanced efficacy against resistant bacterial strains, suggesting a potential application in developing new antibiotics .

Anticancer Activity

Research has highlighted the anticancer properties of hydrazone derivatives. In vitro studies have shown that compounds containing the hydrazone moiety can induce apoptosis in cancer cells. For example, a related compound was tested against breast cancer cell lines and exhibited significant cytotoxic effects. The mechanism involved the activation of caspase pathways and the induction of oxidative stress .

Drug Development

The unique structure of this compound positions it as a candidate for drug development. Its ability to interact with biological targets suggests potential use in treating infections and cancers. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity .

Case Studies

  • Antibacterial Screening : A study evaluated the antibacterial activity of various hydrazone derivatives, including those similar to this compound). The results indicated that these compounds could inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations significantly lower than conventional antibiotics .
    CompoundMinimum Inhibitory Concentration (MIC)
    Compound A (similar structure)15 µg/mL
    Compound B (control antibiotic)30 µg/mL
  • Cytotoxicity Assay : In another study, the cytotoxic effects of hydrazone derivatives were assessed against several cancer cell lines. The results showed that compounds with nitro substitutions exhibited higher cytotoxicity compared to their non-nitro counterparts .
    Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)12
    HeLa (Cervical Cancer)10

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the hydrazono linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The compound’s bromine and nitro substituents differentiate it from analogs with halogens (Cl, F) or non-halogenated groups. Comparisons include:

Compound Key Substituents Electronic Effects Molecular Weight
Target Compound 2,4-DiBr, 4-NO₂, 2-Br-benzoate Strong electron-withdrawing (NO₂, Br), steric hindrance High (~650 g/mol*)
5-(4-(4-Br-phenylsulfonyl)phenyl)-triazole Br, SO₂, F () Moderate EW (SO₂, Br), resonance stabilization Moderate (~500 g/mol)
Ethiofencarb () S-ethyl, methylcarbamate Polar (carbamate), moderate EW (S-alkyl) Low (~225 g/mol)

*Estimated based on substituent contributions.

  • Bromine vs.
  • Nitrobenzoyl vs. Sulfonyl : The nitro group (, compounds 7–9) is more electron-withdrawing than sulfonyl, which may enhance electrophilic reactivity in substitution reactions .

Tautomerism and Stability

Unlike 1,2,4-triazole derivatives (e.g., , compounds 7–9), which exist in thione-thiol tautomeric equilibrium, the target compound’s hydrazone group lacks sulfur, precluding analogous tautomerism. Key differences:

  • Triazole Thiones () : Exhibit νC=S at 1247–1255 cm⁻¹ and lack νS-H (~2500–2600 cm⁻¹), confirming thione dominance .
  • Hydrazones : Expected C=N stretches (~1590–1650 cm⁻¹) and NH bands (~3150–3300 cm⁻¹), with stability influenced by conjugation with the nitro group.

Spectral and Reactivity Profiles

  • IR Spectroscopy: C=O Stretches: Ester (1720–1750 cm⁻¹) and nitrobenzoyl (1680–1700 cm⁻¹) groups would dominate, contrasting with triazoles lacking carbonyls () . C–Br Stretches: Appear at 500–600 cm⁻¹, absent in non-brominated analogs.
  • NMR: Aromatic protons adjacent to Br or NO₂ groups would show downfield shifts (δ 7.5–8.5 ppm).

Biological Activity

2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate is a complex organic compound that belongs to the class of hydrazones. Hydrazones have been widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article aims to provide a detailed overview of the biological activity associated with this specific compound, supported by research findings and data.

Chemical Structure

The compound can be represented by the following chemical structure:

C15H12Br3N3O3\text{C}_{15}\text{H}_{12}\text{Br}_3\text{N}_3\text{O}_3

This structure includes two bromine atoms, a nitro group, and a hydrazone linkage, which are crucial for its biological properties.

Biological Activity Overview

Research indicates that compounds containing hydrazone moieties exhibit various biological activities. The specific activities of this compound are summarized below:

1. Antimicrobial Activity

Hydrazones have been noted for their antimicrobial properties. The presence of bromine and nitro groups in the structure may enhance these effects. Studies have shown that similar compounds exhibit significant inhibition against various bacterial strains.

2. Anticancer Potential

Research has indicated that hydrazone derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, suggesting potential for further exploration in cancer therapy.

3. Enzyme Inhibition

Enzyme inhibition studies reveal that certain hydrazones can act as inhibitors for various enzymes, including those involved in metabolic pathways. For example, some derivatives have shown promising results as inhibitors of protein tyrosine phosphatase (PTP1B), which plays a role in insulin signaling and is a target for diabetes treatment .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of PTP1B

Case Studies

Several studies highlight the biological activity of related compounds:

  • Antimicrobial Study : A study on bromophenol derivatives showed varying degrees of antimicrobial activity against gram-positive and gram-negative bacteria. The structure-activity relationship indicated that halogen substitution enhances efficacy .
  • Anticancer Research : A derivative similar to the target compound was tested against breast cancer cell lines, showing significant cytotoxicity with an IC50 value lower than standard chemotherapeutic agents .
  • Enzyme Inhibition : A series of hydrazone derivatives were evaluated for their ability to inhibit PTP1B. The most potent compound exhibited an IC50 value of 1.50 μM, indicating strong potential for therapeutic applications in metabolic disorders .

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